

A Technical Guide to (E)-3-methoxyprop-2-enenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxyacrylonitrile

Cat. No.: B2492134

[Get Quote](#)

Abstract

(E)-3-methoxyprop-2-enenitrile, a key organic intermediate, holds significant value in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of its chemical identity, structural characteristics, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical applications as a building block in drug development and outlines essential safety and handling procedures for laboratory and industrial settings. This document serves as a comprehensive technical resource for professionals engaged in chemical synthesis and pharmaceutical research.

Nomenclature and Structure Elucidation

The compound is systematically identified under IUPAC nomenclature, which is crucial for unambiguous communication in scientific literature and regulatory documentation.

IUPAC Name and Synonyms

The formal IUPAC name for the molecule is (E)-3-methoxyprop-2-enenitrile.^[1] This name precisely describes its molecular structure: a three-carbon "prop" chain with a nitrile group (C≡N) at position 1, a double bond starting at position 2 ("-2-en"), and a methoxy group (-OCH₃) at position 3. The "(E)" prefix specifies the stereochemistry around the double bond.

Common synonyms for this compound include:

- **3-Methoxyacrylonitrile**[\[1\]](#)[\[2\]](#)
- **(E)-3-Methoxyacrylonitrile**[\[3\]](#)
- **trans-3-Methoxyacrylonitrile**[\[3\]](#)
- **(2E)-3-Methoxypropenenitrile**[\[3\]](#)

The compound is often sold as a mixture of (E) and (Z) isomers.[\[4\]](#)

Chemical Structure and Stereochemistry

The chemical formula for (E)-3-methoxyprop-2-enenitrile is C_4H_5NO .[\[5\]](#) The structure features a conjugated system comprising a nitrile group and a methoxy-substituted alkene.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the $C2=C3$ double bond:

- At Carbon-2: The nitrile group ($-CN$) has a higher priority than the hydrogen atom.
- At Carbon-3: The methoxy group ($-OCH_3$) has a higher priority than the hydrogen atom.

In the (E) isomer, from the German entgegen for "opposite," the two higher-priority groups ($-CN$ and $-OCH_3$) are located on opposite sides of the double bond. This is also referred to as the trans configuration.

Figure 1: Chemical structure of (E)-3-methoxyprop-2-enenitrile.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its application in synthesis, purification, and formulation.

Physical Properties

(E)-3-methoxyprop-2-enenitrile is typically a clear, slightly yellow liquid at room temperature.[\[2\]](#) Key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NO	[4][5]
Molecular Weight	83.09 g/mol	[1]
CAS Number	69194-03-2 (for E-isomer)	[3]
60838-50-8 (for mixture of isomers)	[2][4]	
Density	0.94 - 0.99 g/cm ³ at 20-25 °C	[5][6]
Refractive Index (n _{20/D})	~1.455	[6]
Flash Point	76 °C (169 °F) - closed cup	[7]
Topological Polar Surface Area	33 Å ²	[1]

Spectroscopic Data

While detailed spectra are experiment-specific, the expected spectroscopic signatures are as follows:

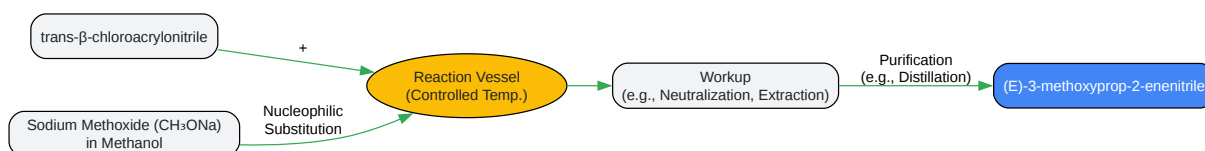
- ¹H NMR: Protons on the double bond (vinyl protons) would appear as doublets, with a large coupling constant (J-value) characteristic of a trans configuration. Signals for the methoxy (-OCH₃) protons would appear as a singlet in the upfield region.
- ¹³C NMR: Resonances for the nitrile carbon, the two olefinic carbons, and the methoxy carbon would be observed. The nitrile carbon signal is typically found in the 115-120 ppm range.
- IR Spectroscopy: A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A strong band around 1600-1680 cm⁻¹ would correspond to the C=C double bond stretch.

Synthesis and Manufacturing

The industrial production of **3-methoxyacrylonitrile** is a well-established process, valued for its efficiency and scalability.

Primary Synthesis Route

The most common synthesis involves the reaction of acrylonitrile with methanol.[2] A more specific route for the (E)-isomer involves the reaction of trans-β-chloroacrylonitrile with sodium methoxide.[8] This nucleophilic substitution reaction is efficient and yields the desired stereoisomer.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of (E)-3-methoxyprop-2-enenitrile.

Manufacturing Insights

From a process chemistry perspective, the choice of base and solvent is critical. Sodium methoxide is a logical choice as it serves as both the nucleophile source and a strong base, minimizing the introduction of other ions. Methanol is the ideal solvent as it is one of the reactants. Advanced continuous flow technology can be utilized to improve the safety and efficiency of this synthesis, particularly when managing reaction temperature and pressure.[2] China is a major global supplier and manufacturer of this compound.[5]

Applications in Research and Drug Development

The chemical reactivity of (E)-3-methoxyprop-2-enenitrile makes it a versatile building block for synthesizing more complex heterocyclic compounds, which are prevalent in medicinal chemistry.

Key Pharmaceutical Intermediate

A primary application of **3-methoxyacrylonitrile** is in the synthesis of pyrazole derivatives. Specifically, it is a precursor to 5-amino-1-hydroxyethylpyrazole, which is a key intermediate in

the production of Cefoselis sulfate.[2] Cefoselis is a fourth-generation cephalosporin antibiotic. This role underscores the compound's importance in the pharmaceutical supply chain for developing antibacterial agents.[2]

Versatility in Organic Synthesis

Beyond its use for Cefoselis, the molecule serves as a precursor for other valuable intermediates, such as 3-aminoacrylonitrile.[2] The conjugated system and multiple reactive sites (nitrile, alkene) allow it to participate in a variety of chemical transformations, including cycloadditions and Michael additions, making it a valuable tool for medicinal chemists creating libraries of biologically active compounds.[2] The growing demand in the pharmaceutical sector is expected to drive the market for **3-methoxyacrylonitrile**. [2]

Safety, Handling, and Regulatory Information

Proper handling of (E)-3-methoxyprop-2-enenitrile is imperative due to its hazard profile. All protocols must be conducted in accordance with institutional safety guidelines and the product's Safety Data Sheet (SDS).

GHS Hazard Classification

According to the Globally Harmonized System (GHS), **3-methoxyacrylonitrile** is classified with multiple hazards.[1]

Hazard Class	GHS Code	Signal Word	Description
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed
Acute Toxicity, Dermal	H312	Warning	Harmful in contact with skin
Acute Toxicity, Inhalation	H332	Warning	Harmful if inhaled
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	Warning	Causes serious eye irritation
Specific Target Organ Toxicity	H335	Warning	May cause respiratory irritation

Recommended Handling Procedures

Engineering Controls:

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[9\]](#)[\[10\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended for splash-prone operations.[\[9\]](#)[\[10\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[\[9\]](#)[\[10\]](#) Inspect gloves for integrity before use.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[\[9\]](#)

- Keep away from heat, sparks, open flames, and other ignition sources.[9]
- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
- Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

References

- PubChem. (E)-3-(2-methoxyphenyl)-2-methylprop-2-enenitrile | C₁₁H₁₁NO | CID 177707827. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. **3-Methoxyacrylonitrile**: Properties, Applications, and Synthesis. (2025-03-01).
- LookChem. Spotlight on (2E)-3-Methoxyprop-2-Enenitrile: Sourcing Criteria and Market Realities.
- National Center for Biotechnology Information. **3-Methoxyacrylonitrile** | C₄H₅NO | CID 5324713. PubChem.
- PubChem. (E)-3-cyclohexyl-3-methoxyprop-2-enenitrile | C₁₀H₁₅NO. PubChem.
- PubChem. (E)-3-methoxy-3-(3-nitrophenyl)prop-2-enenitrile | C₁₀H₈N₂O₃. PubChem.
- PubChem. (E)-3-methoxy-2-(4-methoxyphenyl)prop-2-enenitrile | C₁₁H₁₁NO₂. PubChem.
- Methylamine Supplier. (2E)-3-(4-Methoxyphenyl)Prop-2-Enenitrile.
- Kuujia. Cas no 69194-03-2 ((2E)-3-methoxyprop-2-enenitrile).
- MOLBASE. 3-methoxyprop-2-enenitrile|69194-03-2. Encyclopedia - MOLBASE.
- National Center for Biotechnology Information. Propanenitrile, 3-methoxy- | C₄H₇NO | CID 61032. PubChem.
- Methylamine Supplier. 3-Methoxyprop-2-Enenitrile.

- eBay. **3-Methoxyacrylonitrile** (Mixture of Isomers), 98.5%, 100ml. eBay.
- Methylamine Supplier. 3,3-Dimethoxyprop-2-Enenitrile.
- PubChem. 3-Phenylprop-2-enenitrile | C₉H₇N | CID 74667. PubChem.
- MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022-04-28).
- ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). ScenTree.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methoxyacrylonitrile | C₄H₅NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 69194-03-2((2E)-3-methoxyprop-2-enenitrile) | Kuujia.com [kuujia.com]
- 4. scbt.com [scbt.com]
- 5. (2E)-3-Methoxyprop-2-Enenitrile Supplier in China [nj-finechem.com]
- 6. 3-Methoxyacrylonitrile | 60838-50-8 [chemicalbook.com]
- 7. 3-Methoxyacrylonitrile (Mixture of Isomers), 98.5%, 100ml | eBay [ebay.com]
- 8. 3-methoxyprop-2-enenitrile|69194-03-2 - MOLBASE Encyclopedia [m.molbase.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to (E)-3-methoxyprop-2-enenitrile: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2492134#e-3-methoxyprop-2-enenitrile-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com